molecular formula C10H10BrFO B8177554 2-Bromo-4-cyclobutoxy-1-fluorobenzene

2-Bromo-4-cyclobutoxy-1-fluorobenzene

Cat. No.: B8177554
M. Wt: 245.09 g/mol
InChI Key: DYKKXGBVRXBCDD-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutoxy-1-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (position 1), and a cyclobutoxy group (position 4). The cyclobutoxy moiety introduces steric strain due to its four-membered ring structure, which distinguishes it from larger alkoxy substituents like methoxy or benzyloxy.

Properties

IUPAC Name

2-bromo-4-cyclobutyloxy-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKKXGBVRXBCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclobutoxy-1-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

2-Bromo-4-cyclobutoxy-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclobutoxy-1-fluorobenzene involves its interaction with molecular targets through various pathways. The bromine and fluorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural differences and similarities between 2-Bromo-4-cyclobutoxy-1-fluorobenzene and selected analogs:

Compound Name CAS Number Molecular Formula Substituents (positions) Notable Features
2-Bromo-4-cyclobutoxy-1-fluorobenzene Not provided C₁₀H₉BrFO Br (2), cyclobutoxy (4), F (1) High steric strain from cyclobutoxy
4-Bromo-1-fluoro-2-methoxybenzene 2357-52-0 C₇H₅BrFO Br (4), F (1), methoxy (2) Methoxy reduces steric hindrance
1-Bromo-4-fluoro-2-methoxybenzene 2040-89-3 C₇H₅BrFO Br (1), F (4), methoxy (2) Altered substituent positions
1-Bromo-2-fluoro-4-phenylmethoxybenzene 185346-79-6 C₁₃H₁₀BrFO Br (1), F (2), benzyloxy (4) Benzyloxy enhances lipophilicity
4-(Bromomethyl)-1-(cyclobutylmethoxy)-2-fluorobenzene 1696597-65-5 C₁₂H₁₄BrFO BrCH₂ (4), cyclobutylmethoxy (1), F (2) Bromomethyl increases reactivity

Reactivity and Steric Effects

  • Cyclobutoxy vs. In contrast, methoxy-substituted analogs (e.g., 4-Bromo-1-fluoro-2-methoxybenzene) exhibit lower steric hindrance, favoring faster reactivity in SNAr (nucleophilic aromatic substitution) reactions .
  • Bromine Position : Bromine at position 2 (ortho to fluorine) may enhance electron-withdrawing effects, stabilizing negative charges in intermediates compared to bromine at position 1 or 4 in other analogs .

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in 1-Bromo-2-fluoro-4-phenylmethoxybenzene () increases lipophilicity (logP ~3.5 estimated) compared to the cyclobutoxy group (logP ~2.8 estimated), impacting solubility and membrane permeability .
  • Molecular Weight and Stability : The bromomethyl-substituted analog (CAS 1696597-65-5, ) has a higher molecular weight (273.15 g/mol) and may exhibit lower thermal stability due to the reactive bromomethyl group .

Biological Activity

2-Bromo-4-cyclobutoxy-1-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Bromo-4-cyclobutoxy-1-fluorobenzene has the molecular formula C10H10BrF, characterized by a bromine atom and a fluorine atom attached to a benzene ring, along with a cyclobutoxy group. Its unique structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-Bromo-4-cyclobutoxy-1-fluorobenzene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The halogen substituents can enhance binding affinity through halogen bonding, potentially affecting enzyme kinetics.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity. This interaction could lead to downstream effects in cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that 2-Bromo-4-cyclobutoxy-1-fluorobenzene exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various halogenated compounds, including 2-Bromo-4-cyclobutoxy-1-fluorobenzene. The results indicated that this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Activity Against
2-Bromo-4-cyclobutoxy-1-fluorobenzene32Staphylococcus aureus
Ciprofloxacin16Staphylococcus aureus
Control (DMSO)>128N/A

Cancer Research

In another study focusing on cancer cell lines, 2-Bromo-4-cyclobutoxy-1-fluorobenzene demonstrated cytotoxic effects on various cancer types. The compound was tested against breast and lung cancer cell lines, showing a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Potential Applications

Given its promising biological activities, 2-Bromo-4-cyclobutoxy-1-fluorobenzene could have several applications:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties suggest potential as a lead compound for drug development.
  • Chemical Biology : The compound may serve as a tool for studying enzyme functions and receptor interactions in biological systems.

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